molecular formula C11H13Br2NO B8015393 3,5-Dibromo-N,N-diethylbenzamide

3,5-Dibromo-N,N-diethylbenzamide

Cat. No.: B8015393
M. Wt: 335.03 g/mol
InChI Key: WOXLTRPXRQDKDK-UHFFFAOYSA-N
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Description

3,5-Dibromo-N,N-diethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and an N,N-diethylamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N,N-diethylbenzamide typically involves the bromination of N,N-diethylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination process introduces bromine atoms at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated benzoic acids or reduction to remove bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Brominated benzoic acids.

    Reduction Products: Debrominated benzamides or fully reduced benzene derivatives.

Scientific Research Applications

3,5-Dibromo-N,N-diethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of brominated compounds with biological systems.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N,N-diethylbenzamide involves its interaction with molecular targets in biological systems. The bromine atoms and the diethylamide group play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and molecular targets are subjects of ongoing research, and detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.

    3,5-Dibromo-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of ethyl groups.

    3,5-Dibromo-N,N-diethyl-4-methylbenzamide: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

3,5-Dibromo-N,N-diethylbenzamide is unique due to the specific positioning of bromine atoms and the diethylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications. Its reactivity and interaction with biological targets differ from other similar compounds, highlighting its potential in various research and industrial fields.

Properties

IUPAC Name

3,5-dibromo-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLTRPXRQDKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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